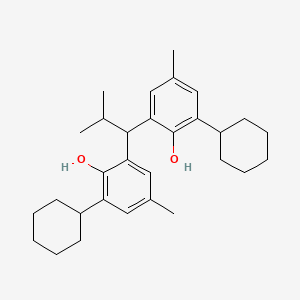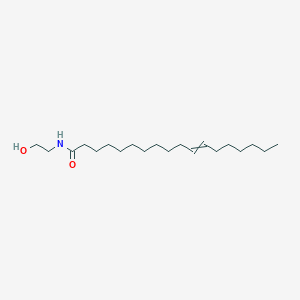
1,1,1,2,4,4-Hexafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C₄H₄F₆. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to chemical reactions, making it valuable in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2,4,4-Hexafluorobutane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine, followed by hydrogenation to produce 1,1,1,4,4,4-hexafluorobutane . Another method involves the reaction of hexafluoropropylene with trichloromethane to generate 1,1,1-trichloro-2,2,3,4,4,4-hexafluorobutane, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is produced in specialized facilities equipped to handle fluorinated hydrocarbons safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,4,4-Hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Reduction Reactions: It can be reduced to form other fluorinated hydrocarbons.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.
Reduction Reactions: Often use hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Require strong oxidizing agents and controlled environments.
Major Products Formed
Substitution Reactions: Produce various halogenated derivatives.
Reduction Reactions: Yield other fluorinated hydrocarbons.
Oxidation Reactions: Can produce partially oxidized fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,4,4-Hexafluorobutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specialized reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized as a refrigerant, blowing agent, and in the production of fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1,1,1,2,4,4-Hexafluorobutane involves its interaction with molecular targets through its fluorinated structure. The compound’s stability and resistance to chemical reactions make it an effective agent in various applications. Its molecular pathways often involve interactions with other fluorinated compounds and catalysts, leading to desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Similar in structure but differs in the position of fluorine atoms.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
1,1,1,2,4,4-Hexafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical stability and resistance to reactions. This makes it particularly valuable in applications requiring inert and stable compounds.
Eigenschaften
CAS-Nummer |
158421-88-6 |
|---|---|
Molekularformel |
C4H4F6 |
Molekulargewicht |
166.06 g/mol |
IUPAC-Name |
1,1,1,2,4,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2(1-3(6)7)4(8,9)10/h2-3H,1H2 |
InChI-Schlüssel |
KIFYAQPZNKSBSP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


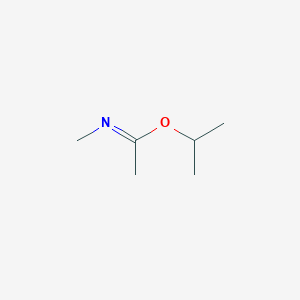

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
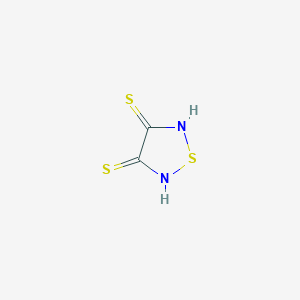

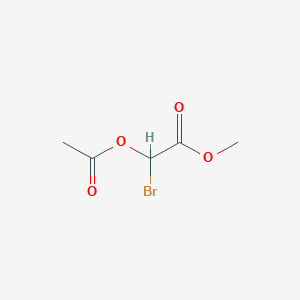


![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
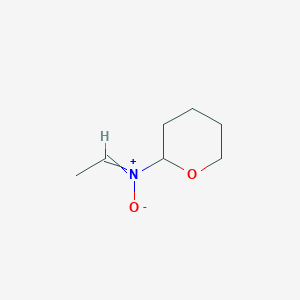
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
